molecular formula C15H21N5O2 B12795160 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- CAS No. 120503-28-8

2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)-

Cat. No.: B12795160
CAS No.: 120503-28-8
M. Wt: 303.36 g/mol
InChI Key: VWIRARAVFAPYHD-NWDGAFQWSA-N
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Description

2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that features a furan ring, a piperidine moiety, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine group and the purine base. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: Lacks the piperidine and purine groups, making it less complex.

    Tetrahydrofuran: Similar ring structure but lacks the functional groups present in the target compound.

    Purine Derivatives: Share the purine base but differ in the attached functional groups.

Uniqueness

2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is unique due to its combination of a furan ring, a piperidine moiety, and a purine base. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

120503-28-8

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

[(2S,5R)-5-(6-piperidin-1-ylpurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C15H21N5O2/c21-8-11-4-5-12(22-11)20-10-18-13-14(16-9-17-15(13)20)19-6-2-1-3-7-19/h9-12,21H,1-8H2/t11-,12+/m0/s1

InChI Key

VWIRARAVFAPYHD-NWDGAFQWSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3[C@H]4CC[C@H](O4)CO

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C4CCC(O4)CO

Origin of Product

United States

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